(3-Pentafluoroethyloxy-propyl)-(3-trifluoromethyl-benzyl)-amine
Description
(3-Pentafluoroethyloxy-propyl)-(3-trifluoromethyl-benzyl)-amine is a fluorinated secondary amine characterized by two distinct substituents:
- 3-Pentafluoroethyloxy-propyl group: A propyl chain with a pentafluoroethyl ether (-O-CF₂CF₃) at the 3-position, imparting high electronegativity and lipophilicity.
- 3-Trifluoromethyl-benzyl group: A benzyl ring substituted with a -CF₃ group at the 3-position, contributing to steric bulk and electron-withdrawing effects.
This compound’s synthesis likely follows routes analogous to those for structurally similar amines. For example, halogenated intermediates (e.g., bromo-propyl derivatives) may undergo nucleophilic substitution with fluorinated amines or ethers, as seen in the preparation of phenoxypropylamines . The use of fluorinating agents like TBAF (tetrabutylammonium fluoride) in acetonitrile under reflux conditions is a plausible step, as demonstrated in the synthesis of fluoro-propylamines .
Properties
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethoxy)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F8NO/c14-11(15,16)10-4-1-3-9(7-10)8-22-5-2-6-23-13(20,21)12(17,18)19/h1,3-4,7,22H,2,5-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTIEWMCNHEKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNCCCOC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F8NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135649 | |
| Record name | N-[3-(1,1,2,2,2-Pentafluoroethoxy)propyl]-3-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208079-21-3 | |
| Record name | N-[3-(1,1,2,2,2-Pentafluoroethoxy)propyl]-3-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208079-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(1,1,2,2,2-Pentafluoroethoxy)propyl]-3-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3-Pentafluoroethyloxy-propyl)-(3-trifluoromethyl-benzyl)-amine is a synthetic organic molecule characterized by its unique fluorinated structure, which includes a pentafluoroethyloxy group and a trifluoromethyl-benzyl moiety. This structural complexity enhances its lipophilicity and metabolic stability, making it a promising candidate for various applications in medicinal chemistry and materials science.
- Molecular Formula : C₁₄H₁₈F₈N
- Molecular Weight : 384.2 g/mol
- Structural Features :
- Pentafluoroethyloxy group: Contributes to increased lipophilicity.
- Trifluoromethyl-benzyl moiety: Potentially enhances biological activity through interactions with biological targets.
The biological activity of This compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms in its structure may enhance binding affinity due to the unique electronic properties they confer.
Pharmacological Studies
- Antibacterial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties, potentially effective against antibiotic-resistant strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
- Anticancer Potential : Research indicates that compounds with similar fluorinated structures have shown promise in inhibiting cancer cell proliferation. The unique lipophilicity may facilitate better cellular uptake, enhancing therapeutic efficacy.
- Neuroprotective Effects : Some studies have explored the neuroprotective potential of fluorinated compounds, suggesting that they may offer benefits in neurodegenerative diseases by modulating neurotransmitter systems.
Comparison of Biological Activities
Case Studies
- Case Study on Antibacterial Efficacy :
-
In Vitro Cancer Cell Line Studies :
- Research involving human cancer cell lines demonstrated that this compound inhibited cell growth at micromolar concentrations. The study hypothesized that the dual functional groups enhance interaction with cellular targets involved in proliferation pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A comparative analysis with structurally related amines reveals key differences in electronic, steric, and physicochemical properties:
Physicochemical and Spectroscopic Properties
Fluorine NMR Shifts : The target compound’s ¹⁹F NMR spectrum would exhibit distinct signals:
- Boiling Points and Solubility: The target’s extensive fluorination likely increases its boiling point and reduces water solubility compared to non-fluorinated analogues like methyl(3-phenoxypropyl)amine .
Q & A
Q. What experimental controls are critical in mechanistic studies of its biological activity?
- Methodological Answer : Include negative controls (vehicle-only), positive controls (known inhibitors/agonists), and isogenic cell lines (e.g., CRISPR-edited knockouts). Use siRNA or pharmacological inhibitors to confirm target specificity. Dose-response curves (IC₅₀/EC₅₀) ensure reproducibility across replicates .
Key Considerations
- Data Contradictions : Cross-validate findings using orthogonal methods (e.g., SPR vs. ITC for binding studies) and report confidence intervals for biological data .
- Theoretical Frameworks : Link mechanistic hypotheses to established biochemical pathways (e.g., kinase signaling cascades) to guide experimental design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
